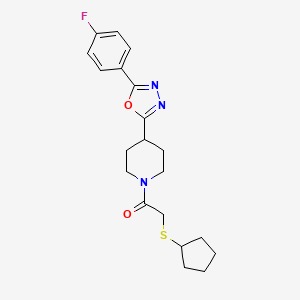

2-(Cyclopentylthio)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2S/c21-16-7-5-14(6-8-16)19-22-23-20(26-19)15-9-11-24(12-10-15)18(25)13-27-17-3-1-2-4-17/h5-8,15,17H,1-4,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVGIYSMTVYNJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis usually begins with commercially available starting materials such as cyclopentylthio, 4-fluorophenyl, and oxadiazole derivatives.

Step-wise Synthesis: : The compound is typically synthesized through a series of steps that may include nucleophilic substitution, cyclization, and condensation reactions.

Reaction Conditions: : Reactions are often carried out under controlled temperatures and may involve catalysts or specific solvents to achieve the desired product.

Industrial Production Methods

Scalability: : Industrial production methods focus on the scalability of the synthesis process, optimizing yield, and minimizing the use of hazardous reagents.

Batch vs. Continuous Process: : Depending on the demand, the compound may be produced using batch or continuous flow processes, each offering advantages in terms of control and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions might target the oxadiazole ring or the ketone group, yielding various reduced derivatives.

Substitution: : The fluorophenyl group and piperidine unit can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation.

Reducing Agents: : Agents such as lithium aluminum hydride or sodium borohydride for reduction.

Catalysts and Solvents: : Acid or base catalysts and solvents like dichloromethane or ethanol are often employed.

Major Products Formed

Sulfoxides and Sulfones: : From oxidation.

Reduced Ketones: : From reduction.

Substituted Derivatives: : From various substitution reactions.

Scientific Research Applications

Chemistry

Synthetic Intermediates: : Used as intermediates in the synthesis of more complex molecules.

Material Science:

Biology

Enzyme Inhibition: : Investigated for its ability to inhibit specific enzymes.

Cellular Studies: : Used in studies to understand cellular mechanisms and pathways.

Medicine

Therapeutic Potential: : Explored for potential use in treating diseases such as cancer or neurological disorders.

Drug Development: : Serves as a lead compound in the development of new pharmacological agents.

Industry

Chemical Manufacturing: : Utilized in the production of specialty chemicals.

Pharmaceuticals: : Incorporated in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

Mechanism

Molecular Interaction: : Interacts with specific molecular targets such as receptors or enzymes.

Pathway Modulation: : Alters biochemical pathways, leading to desired therapeutic or biochemical effects.

Molecular Targets and Pathways

Receptors: : Binds to specific receptors, modulating their activity.

Enzymes: : Inhibits or activates enzymes, influencing metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Differences and Implications

Core Heterocycle :

- The target compound’s 1,3,4-oxadiazole ring (electron-deficient) may enhance binding to enzymatic pockets compared to triazole (in ) or thiadiazole (in ) derivatives, which offer different electronic profiles .

- The piperidine moiety in the target and improves solubility relative to purely aromatic systems (e.g., ).

Substituent Effects :

- Cyclopentylthio vs. phenylsulfonyl (): The former increases lipophilicity, favoring blood-brain barrier penetration, while sulfonyl groups enhance hydrogen bonding but reduce bioavailability .

- 4-Fluorophenyl (target) vs. 2,4-difluorophenyl (): Fluorine’s electronegativity modulates metabolic stability; difluorinated analogs may exhibit stronger target affinity but higher synthetic complexity .

Biological Activity: Compounds with sulfonyl linkers (e.g., ) often show improved enzyme inhibition (e.g., cyclooxygenase-2) but may incur higher toxicity risks compared to thioether-containing analogs like the target . The thiazolidinone hybrid in demonstrates validated anticancer activity in vitro, suggesting that replacing oxadiazole with thiazolidinone could shift therapeutic utility .

Biological Activity

2-(Cyclopentylthio)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound notable for its complex structure and potential biological activities. This molecule integrates multiple functional groups, including a cyclopentylthio moiety, a piperidine ring, and an oxadiazole derivative, which may contribute to its pharmacological properties.

Structural Overview

The compound's structural formula can be represented as follows:

This structure indicates significant molecular complexity, which is often associated with diverse biological activities.

Research indicates that compounds containing oxadiazole rings exhibit a range of pharmacological properties, including:

- Antimicrobial Activity : Oxadiazoles have been shown to possess antibacterial and antifungal properties. The presence of the fluorophenyl group may enhance these effects by improving lipophilicity and membrane penetration.

- Anticancer Properties : Studies suggest that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways. The specific mechanism often involves the modulation of enzyme activity or receptor interactions.

- Neuropharmacological Effects : The piperidine component is known for its role in various neurological applications, potentially affecting neurotransmitter systems.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone | Contains oxadiazole and piperidine | Lacks cyclopentylthio group |

| 1-(2-Fluorophenyl)-2-piperidinethanone | Piperidine and phenyl groups | No oxadiazole structure |

| 3-Cyclopropylthio-1-(4-fluorophenyl)propan-1-one | Cyclopropylthio instead of cyclopentylthio | Different sulfur-containing group |

This table highlights the distinctiveness of the compound due to its specific combination of cyclic thioether and oxadiazole functionalities.

Case Studies and Research Findings

Several studies have examined the biological activity of similar compounds:

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored various oxadiazole derivatives and found that they exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation.

- Antimicrobial Properties : Research in Pharmaceutical Biology demonstrated that oxadiazoles could inhibit bacterial growth through disruption of cell wall synthesis. The addition of a cyclopentylthio group was shown to enhance this activity by increasing hydrophobic interactions.

- Neuropharmacology : A study in Neuropharmacology assessed piperidine derivatives for their potential as anxiolytics. Results indicated that modifications in the piperidine structure could lead to varying degrees of receptor affinity and behavioral effects in animal models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Cyclopentylthio)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone?

- Methodological Answer : Focus on modular synthesis involving sequential coupling of the oxadiazole-piperidine core with cyclopentylthio and ethanone moieties. Use anhydrous conditions (e.g., dichloromethane with NaOH as a base) to minimize side reactions, as demonstrated in analogous piperidine-ethanone syntheses . Purification via column chromatography with gradients of ethyl acetate/hexane is advised. Monitor reaction progress using LC-MS to confirm intermediate formation.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) at 100 K. Prepare crystals by slow evaporation of a saturated solution in dichloromethane/hexane. Refinement using SHELXL-97 and Olex2 software is recommended, as seen in structurally similar piperidine-oxadiazole derivatives . Key parameters to report: unit cell dimensions, space group, R-factor, and hydrogen-bonding interactions.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for structurally related piperidine derivatives. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin, as piperidine-based compounds may exhibit neurotoxic or irritant properties . Store under inert gas (argon) at –20°C to prevent degradation.

Advanced Research Questions

Q. How can organic degradation during prolonged experimental runs be mitigated?

- Methodological Answer : Organic degradation (e.g., hydrolysis of the oxadiazole ring) can occur during extended procedures. Implement continuous cooling (4°C) to stabilize samples, as degradation rates increase with temperature . Validate stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect breakdown products.

Q. How should researchers resolve contradictions between computational and experimental spectroscopic data?

- Methodological Answer : Cross-validate using multiple techniques:

- NMR : Compare experimental 1H/13C spectra with DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Mass Spectrometry : Match HRMS data with theoretical isotopic patterns using tools like mMass .

Discrepancies may arise from solvent effects or crystal packing—address these by repeating experiments under controlled conditions.

Q. What strategies optimize yield in multi-step syntheses involving the oxadiazole-piperidine core?

- Methodological Answer : Use kinetic control for cyclocondensation of 4-fluorophenyl carbohydrazide with piperidine intermediates. Monitor reaction pH (optimize at 6.5–7.0) to favor oxadiazole formation. For thioether coupling (cyclopentylthio group), employ Mitsunobu conditions (DIAD, PPh3) or nucleophilic substitution with pre-activated cyclopentylthiolate .

Q. How can researchers validate the purity of this compound for pharmacological assays?

- Methodological Answer : Combine orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.